molecular formula C23H30N4O3S B2495733 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1105218-86-7

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2495733
CAS No.: 1105218-86-7
M. Wt: 442.58
InChI Key: VYDMJOKPECRSIW-UHFFFAOYSA-N
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Description

2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry

Studies on pyrazole-acetamide derivatives have explored their use in synthesizing coordination complexes with metals like Co(II) and Cu(II), revealing the impact of hydrogen bonding on self-assembly processes and antioxidant activities. This work underlines the potential of similar compounds in developing metal-organic frameworks and exploring their biological properties (Chkirate et al., 2019).

Heterocyclic Synthesis

The synthesis of heterocycles, including thiopyrimidines and thiazolopyrimidines from cyclohexanone derivatives, has been reported, indicating the utility of related acetamide compounds in generating novel heterocyclic structures with potential biological activities (Hawas et al., 2012).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor evaluations of compounds with similar structures, demonstrating their effectiveness against various bacterial and cancer cell lines. These findings suggest the potential of such compounds in medicinal chemistry for developing new therapeutic agents with antimicrobial and anticancer properties (Shams et al., 2010), (Hassan et al., 2014).

Chemical Reactivity and Synthesis

Research on the chemical reactivity of related compounds has led to the development of novel synthetic routes for heterocyclic compounds, showcasing the chemical versatility and potential applications in organic synthesis and drug discovery (Farouk et al., 2021).

Properties

IUPAC Name

2-cyclohexyl-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-30-18-9-7-17(8-10-18)12-24-22(29)13-27-23(19-14-31-15-20(19)26-27)25-21(28)11-16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDMJOKPECRSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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